molecular formula C10H7NO4 B010746 1H-indole-2,6-dicarboxylic Acid CAS No. 103027-97-0

1H-indole-2,6-dicarboxylic Acid

Cat. No.: B010746
CAS No.: 103027-97-0
M. Wt: 205.17 g/mol
InChI Key: WXXRCNKKYCNYFF-UHFFFAOYSA-N
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Description

1H-indole-2,6-dicarboxylic Acid is a heterocyclic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and their biological activities.

Mechanism of Action

Target of Action

1H-Indole-2,6-dicarboxylic Acid, like many indole derivatives, has been found to bind with high affinity to multiple receptors . These receptors are often the primary targets of the compound, and their role is typically to mediate the biological activities of the compound. For instance, some indole derivatives have shown antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

The interaction of this compound with its targets often results in changes in the biological activities of the targets. For example, some indole derivatives have been reported to show inhibitory activity against influenza A . This suggests that these compounds may interact with their targets in a way that inhibits the function of the targets, thereby exerting their antiviral effects.

Biochemical Pathways

This compound, like other indole derivatives, is likely to affect various biochemical pathways. Indole derivatives are known to be produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . By activating nuclear receptors, regulating intestinal hormones, and affecting the biological effects of bacteria as signaling molecules, indole and its derivatives maintain intestinal homeostasis and impact liver metabolism and the immune response .

Pharmacokinetics

The compound’s molecular weight (205167) and its predicted density (16±01 g/cm3) and boiling point (5785±300 °C at 760 mmHg) suggest that it may have certain bioavailability characteristics .

Result of Action

The molecular and cellular effects of this compound’s action are likely to be diverse, given the wide range of biological activities associated with indole derivatives. For instance, some indole derivatives have been found to inhibit the proliferation of various cancer cell lines in a dose-dependent manner . This suggests that this compound may also have similar effects.

Action Environment

The action, efficacy, and stability of this compound are likely to be influenced by various environmental factors. For instance, the gut microbiota is known to play a role in the bioconversion of indoles from tryptophan, an essential amino acid derived entirely from the diet . Therefore, factors that affect the gut microbiota, such as diet and antibiotic use, may also influence the action of this compound.

Preparation Methods

The synthesis of 1H-indole-2,6-dicarboxylic Acid can be achieved through several methods. One common approach involves the reaction of 2-nitrophenylacetic acid with formaldehyde and potassium carbonate in the presence of tetrabutylammonium iodide, yielding 2-(2-nitrophenyl)acrylate, which is then cyclized to form the indole derivative . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1H-indole-2,6-dicarboxylic Acid undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride, resulting in the formation of reduced indole derivatives.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Major products formed from these reactions include various substituted indoles, which have significant applications in medicinal chemistry.

Scientific Research Applications

1H-indole-2,6-dicarboxylic Acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

1H-indole-2,6-dicarboxylic Acid can be compared with other indole derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1H-indole-2,6-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO4/c12-9(13)6-2-1-5-3-8(10(14)15)11-7(5)4-6/h1-4,11H,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXXRCNKKYCNYFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)NC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10405865
Record name 1H-indole-2,6-dicarboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10405865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103027-97-0
Record name 1H-indole-2,6-dicarboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10405865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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